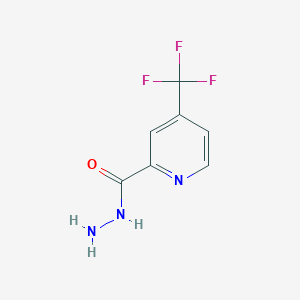
4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide
Vue d'ensemble
Description
“4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide” is a chemical compound . It is a pale yellow solid and is used for scientific research .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions . It is synthesized with isomeric ligands . More details about the synthesis process can be found in the referenced documents .Molecular Structure Analysis
The molecular structure of “this compound” is complex and has been studied using single crystal X-ray studies .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps .Physical And Chemical Properties Analysis
“this compound” is a pale yellow solid . It has a molecular weight of 205.14 . More details about its physical and chemical properties can be found in the referenced documents .Mécanisme D'action
Mode of Action
Thermodynamic studies suggest that the binding processes are spontaneous and that hydrogen bonding and van der Waals forces play an important role in these processes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s ability to interact with its targets . .
Avantages Et Limitations Des Expériences En Laboratoire
4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide hydrazide has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of several key enzymes and proteins, making it a valuable tool for the study of these targets. In addition, this compound hydrazide has been shown to exhibit low toxicity in vitro, making it a safe and reliable compound for use in laboratory experiments. However, there are also some limitations to the use of this compound hydrazide in laboratory experiments. It is a highly reactive compound that requires careful handling and storage, and it may also exhibit off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on 4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide hydrazide. One area of research is the development of new drugs based on this compound hydrazide for the treatment of cancer and viral infections. Another area of research is the study of the mechanism of action of this compound hydrazide and its effects on cellular processes. Further studies are also needed to determine the optimal concentration and dosing regimen for this compound hydrazide in laboratory experiments. Finally, studies are needed to determine the potential side effects and toxicity of this compound hydrazide in vivo.
Applications De Recherche Scientifique
4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide hydrazide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound hydrazide is in the development of new drugs. This compound hydrazide has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. In addition, this compound hydrazide has also been shown to exhibit antiviral activity against several viruses, including herpes simplex virus type 1 and type 2, respiratory syncytial virus, and human cytomegalovirus. This makes this compound hydrazide a potential candidate for the development of new antiviral drugs.
Safety and Hazards
Propriétés
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)4-1-2-12-5(3-4)6(14)13-11/h1-3H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVMJPVUMXUMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077245.png)


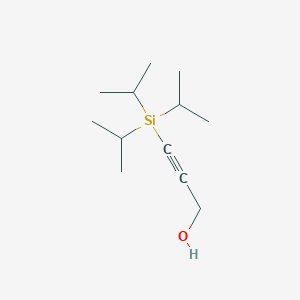

![6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B3077282.png)
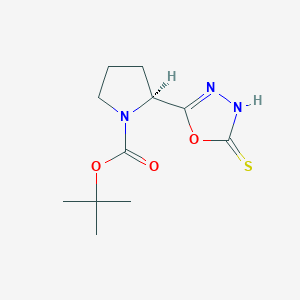

![5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3077296.png)
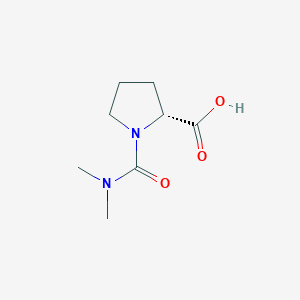

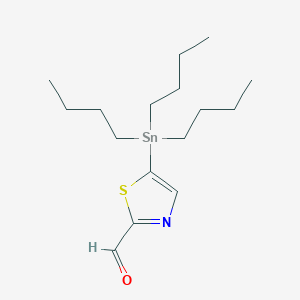
![1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B3077324.png)